TWS119 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), classified as a 4,6-disubstituted pyrrolopyrimidine. GSK-3β is a serine-threonine kinase involved in various cellular processes, including cell differentiation, proliferation, and survival. By inhibiting GSK-3β, TWS119 activates the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating gene expression associated with cell fate determination and stem cell maintenance .
Here's a link to the source for this information: [1] ()
Currently, 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol appears to be primarily available from chemical suppliers as a research tool. There is no indication that it is being investigated for clinical development or use in humans.
Here are some suppliers of 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol for research purposes:
TWS119 primarily functions through its interaction with GSK-3β, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulation allows β-catenin to translocate into the nucleus, where it binds to transcription factors such as T-cell factor (TCF) and lymphoid enhancer factor (LEF), promoting the transcription of Wnt target genes . The chemical structure of TWS119 enables it to selectively inhibit GSK-3β while having minimal effects on other kinases, making it a valuable tool in research settings .
TWS119 exhibits significant biological activity across various cell types. In T cells, it preserves the naive phenotype by preventing differentiation into effector T cells, which is particularly important in immunological contexts. It enhances interleukin-2 production while inhibiting interferon-gamma secretion in certain T cell subsets, thereby influencing immune responses . Additionally, TWS119 has shown neuroprotective effects by mitigating damage in models of ischemic stroke through activation of the Wnt/β-catenin pathway .
The synthesis of TWS119 involves several steps that typically start with the formation of pyrrolopyrimidine derivatives. A notable method includes a chemoselective reaction that incorporates various functional groups such as phenols and thiols into the pyrrolopyrimidine framework. This process allows for efficient production and modification of the compound to enhance its inhibitory potency against GSK-3β .
TWS119 has several applications in biomedical research:
Studies have shown that TWS119 interacts differently with various T cell subsets. For instance, it promotes the proliferation of naive T cells while inhibiting the effector functions of tumor-infiltrating lymphocytes (TILs). This differential effect highlights its potential utility in tailoring immunotherapeutic strategies for cancer treatment . Furthermore, its role in enhancing interleukin-2 production suggests a mechanism through which it can modulate immune responses favorably.
Several compounds exhibit structural or functional similarities to TWS119. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lithium | GSK-3β inhibitor | Commonly used for bipolar disorder management |
CHIR99021 | GSK-3β inhibitor | More potent than TWS119; used for stem cell research |
BIO | GSK-3β inhibitor | Selectively activates Wnt signaling; less specific than TWS119 |
TWS119 stands out due to its specificity for GSK-3β and its ability to preserve naive T cell characteristics while modulating immune responses effectively . Its unique chemical structure allows for targeted inhibition without significantly affecting other kinases.
Irritant